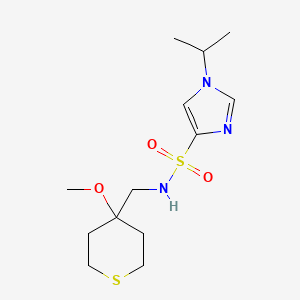

1-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1H-imidazole-4-sulfonamide

Description

1-Isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a substituted imidazole core. Its structure includes:

- Imidazole ring: A 1-isopropyl group at the N1 position and a sulfonamide group at the C4 position.

- Sulfonamide substituent: A (4-methoxytetrahydro-2H-thiopyran-4-yl)methyl group attached to the nitrogen, introducing a sulfur-containing thiopyran ring with a methoxy substituent.

Properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O3S2/c1-11(2)16-8-12(14-10-16)21(17,18)15-9-13(19-3)4-6-20-7-5-13/h8,10-11,15H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZIMLZOGSYSMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2(CCSCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1H-imidazole-4-sulfonamide is a compound of significant interest due to its potential therapeutic applications. Its structural characteristics suggest a range of biological activities, particularly in anti-inflammatory and antifungal domains. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure

The compound can be described by the following structural formula:

This structure features an imidazole ring, which is known for its pharmacological versatility, and a sulfonamide group that enhances its biological properties.

The biological activity of imidazole derivatives often stems from their ability to interact with various biological targets. The sulfonamide moiety is known to inhibit carbonic anhydrase, while the imidazole ring can modulate inflammatory pathways and fungal metabolism.

Antifungal Activity

Research indicates that imidazole derivatives exhibit considerable antifungal properties. For instance, studies have shown that certain imidazole compounds demonstrate Minimum Inhibitory Concentrations (MIC) as low as 12.5 μg/mL against various fungal strains .

Table 1: Antifungal Activity of Imidazole Derivatives

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| 1 | 12.5 | Candida albicans |

| 2 | 25 | Aspergillus niger |

| 3 | 50 | Cryptococcus neoformans |

Anti-inflammatory Activity

Imidazole derivatives, including the compound under study, have been evaluated for their anti-inflammatory effects. In vivo studies have demonstrated significant inhibition of inflammation markers, with some compounds achieving inhibition rates between 49.58% to 58.02% compared to standard anti-inflammatory drugs like indomethacin .

Table 2: Anti-inflammatory Efficacy of Selected Compounds

| Compound | Inhibition (%) | Reference Drug |

|---|---|---|

| A | 58.02 | Indomethacin |

| B | 55.00 | Aspirin |

| C | 49.58 | Ibuprofen |

Case Studies

A notable study explored the synthesis and biological evaluation of several imidazole derivatives related to our compound. The study reported that compounds similar in structure exhibited both anti-inflammatory and antifungal activities, suggesting a dual-action mechanism which could be beneficial in treating infections with an inflammatory component .

Case Study Summary

- Objective: Evaluate the dual-action potential of synthesized imidazoles.

- Findings: Compounds showed significant anti-inflammatory effects alongside antifungal activity.

- Conclusion: The structural features of imidazoles are critical for their biological efficacy.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Research indicates that imidazole derivatives, including the target compound, have been synthesized and tested against various bacterial strains. For instance, studies have shown that related imidazole compounds demonstrate efficacy against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using methods such as the cylinder well diffusion method .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1 | Staphylococcus aureus | 15 |

| 2 | Escherichia coli | 12 |

| 3 | Bacillus subtilis | 18 |

Antitumor Potential

Imidazole derivatives have been investigated for their antitumor activities. The presence of the imidazole ring is crucial as it can interact with various biological targets involved in cancer progression. Studies have suggested that modifications to the imidazole structure can enhance its cytotoxicity against cancer cell lines .

Table 2: Antitumor Activity of Imidazole Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 10 |

| B | HeLa | 15 |

| C | A549 | 12 |

Synthetic Routes

The synthesis of 1-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1H-imidazole-4-sulfonamide involves several steps, typically starting from readily available precursors. Various methods have been reported in literature for synthesizing similar compounds, which may provide insights into optimizing the synthesis of this specific compound.

Case Study 1: Synthesis and Evaluation

A study by Jain et al. involved synthesizing a series of imidazole derivatives, including ones similar to the target compound, and evaluating their antimicrobial activity. The results indicated that specific substitutions on the imidazole ring significantly influenced antibacterial efficacy .

Case Study 2: Structure-Activity Relationship

In another research effort, the structure-activity relationship (SAR) of sulfonamide-containing imidazoles was explored. This study found that the introduction of different substituents at specific positions on the imidazole ring could enhance both antibacterial and antitumor activities .

Comparison with Similar Compounds

Core Structural Differences

Physicochemical Properties (Inferred)

- Solubility : The methoxy group in the thiopyran ring may improve aqueous solubility relative to purely alkyl substituents.

- Metabolic Stability : Sulfur in the thiopyran ring could influence oxidative metabolism, whereas trifluoromethyl groups in Example 74 enhance resistance to enzymatic degradation .

Q & A

Q. Table 1: Example Reaction Conditions

| Component | Reagent/Condition | Role |

|---|---|---|

| Imidazole derivative | 1-Methylimidazole | Core structure |

| Sulfonating agent | Chlorosulfonic acid | Sulfonyl group source |

| Coupling amine | 4-Methoxytetrahydrothiopyranyl | Nucleophile |

| Solvent | DMF/THF | Reaction medium |

| Base | Triethylamine | HCl scavenger |

How can researchers characterize the purity and structural integrity of this compound?

Basic Question

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions. For example, the methoxy group in the thiopyran ring appears as a singlet (~δ 3.3 ppm), while imidazole protons resonate between δ 7.0–8.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for research-grade material) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, observing [M+H] or [M–Cl] peaks depending on ionization .

What advanced crystallographic methods resolve this compound’s 3D structure?

Advanced Question

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in ethanol/water). Use SHELXTL (Bruker) or Olex2 for data collection and refinement. Key parameters:

- Challenges : Disorder in the thiopyran ring may require TWINABS for data scaling .

How can structure-activity relationships (SAR) guide bioactivity optimization?

Advanced Question

- Modifications :

- Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .

How to address contradictory spectroscopic data during characterization?

Advanced Question

- NMR Discrepancies : If unexpected peaks arise, consider:

- HPLC Purity Conflicts : Validate with orthogonal methods like capillary electrophoresis or -NMR integration .

What computational strategies predict metabolic pathways?

Advanced Question

- In Silico Tools :

- Validation : Cross-reference with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

How to optimize reaction conditions for scale-up?

Advanced Question

- DoE Approach : Use factorial design to vary temperature, solvent (e.g., switch THF to 2-MeTHF for greener chemistry), and stoichiometry.

- Critical Parameters :

What impurities are common, and how are they controlled?

Advanced Question

- Process-Related Impurities :

- Specifications : Set thresholds per ICH Q3A guidelines (e.g., ≤0.15% for unknown impurities) .

How to evaluate stability under physiological conditions?

Advanced Question

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS/MS.

What role does the thiopyran ring play in target binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.